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Compound of Interest

4-Methoxy-2-nitrobenzenesulfony!
Chloride

Cat. No.: B094077

Compound Name:

Introduction

4-Methoxy-2-nitrobenzenesulfonyl chloride is a vital reagent in modern organic synthesis,
frequently employed in the construction of complex sulfonamides and other derivatives crucial
for pharmaceutical and materials science research. Its trifunctional nature—possessing a
reactive sulfonyl chloride, an electron-withdrawing nitro group, and an electron-donating
methoxy group—creates a unique electronic and structural profile. Accurate and unambiguous
characterization of this compound is paramount to ensure reaction success, purity of products,
and reproducibility of results.

This technical guide provides an in-depth analysis of the spectral data of 4-Methoxy-2-
nitrobenzenesulfonyl chloride, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the
data but to explain the underlying chemical principles that give rise to the observed spectra,
offering researchers a robust framework for interpreting their own analytical results.

Molecular Structure and Spectroscopic Correlation

The substitution pattern on the benzene ring is key to understanding the spectral data. The
electron-donating methoxy group (-OCHs) is para to the sulfonyl chloride (-SO2Cl) and ortho to
a hydrogen, while the strongly electron-withdrawing nitro group (-NO2) is ortho to the sulfonyl
chloride. This arrangement governs the chemical shifts in NMR, the vibrational frequencies in
IR, and the fragmentation patterns in MS.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b094077?utm_src=pdf-interest
https://www.benchchem.com/product/b094077?utm_src=pdf-body
https://www.benchchem.com/product/b094077?utm_src=pdf-body
https://www.benchchem.com/product/b094077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Structure of 4-Methoxy-2-nitrobenzenesulfonyl Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 4-Methoxy-2-nitrobenzenesulfonyl Chloride, both *H and 3C NMR are
essential for confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

e Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls,
Acetone-ds, or DMSO-de). Chloroform-d (CDClIs) is a common choice for compounds of this
polarity.[1][2]

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).[1]

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a field
strength of 400 MHz or higher.

o 'H NMR: Utilize a standard single-pulse experiment with a 30° pulse width, a relaxation
delay of 1-2 seconds, and an accumulation of 8-16 scans for a sufficiently concentrated
sample.[1][3]

o 183C NMR: Employ a proton-decoupled pulse program (e.g., 'zgpg30') with a relaxation
delay of 2 seconds. A sufficient number of scans should be acquired to achieve an
adequate signal-to-noise ratio.[4]

'H NMR Spectral Analysis

The *H NMR spectrum is expected to show three signals in the aromatic region and one singlet
in the aliphatic region, corresponding to the three aromatic protons and the three methoxy
protons, respectively.
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Expected Coupling
Proton _ . C -
_ Chemical Shift Multiplicity Constant (J, Integration
Assignment
(3, ppm) Hz)
H-6 7.9-8.2 d ~2.5 1H
H-5 7.4-7.6 dd ~9.0, ~2.5 1H
H-3 72-74 d ~9.0 1H
-OCHs 39-41 S N/A 3H

Interpretation of *H NMR Spectrum: The chemical shifts are highly influenced by the electronic

nature of the substituents.

e H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group,
resulting in significant deshielding and placing its signal the furthest downfield. It appears as
a doublet due to coupling with H-5.

e H-5: This proton is coupled to both H-6 (meta coupling, small J) and H-3 (ortho coupling,
large J), resulting in a doublet of doublets.

e H-3: This proton is ortho to the electron-donating methoxy group, which shields it relative to
the other aromatic protons. It appears as a doublet due to ortho coupling with H-5.

e -OCHs: The methoxy protons appear as a sharp singlet in the typical region for aryl methyl
ethers.

3C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum is expected to show seven distinct signals: six for the
aromatic carbons and one for the methoxy carbon.
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Carbon Assignment

Expected Chemical Shift (3, ppm)

C-4 (-OCHs) 165 - 168
C-2 (-NO2) 149 - 152
C-1 (-SO:Cl) 140 - 143
C-6 128 - 131
C-5 125 - 127
c-3 115 - 118
-OCHs 56 - 58

Interpretation of 13C NMR Spectrum: The chemical shifts of the aromatic carbons are dictated

by the attached functional groups.

e C-4 and C-2: The carbons directly attached to the oxygen of the methoxy group (C-4) and

the nitro group (C-2) are the most deshielded among the ring carbons due to the large

electronegativity and resonance effects of these substituents.

e C-1: The carbon bearing the sulfonyl chloride group (ipso-carbon) also appears significantly

downfield.

e C-6, C-5, C-3: These carbons show signals in the expected aromatic region. C-3 is notably

upfield due to the shielding effect of the ortho-methoxy group.

e -OCHs: The methoxy carbon appears in the characteristic upfield region around 56-58 ppm.

[2][5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in a molecule. The spectrum of 4-Methoxy-2-nitrobenzenesulfonyl Chloride is

characterized by strong absorptions from the sulfonyl and nitro groups.

Experimental Protocol: FTIR Data Acquisition
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For a solid sample, the KBr pellet method is a robust choice.
o Sample Grinding: In a dry agate mortar, grind 1-2 mg of the compound to a fine powder.[6]

o Mixing: Add approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) and
mix thoroughly with the sample.[6]

» Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a
transparent or translucent disc.

e Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire
the spectrum, typically over a range of 4000-400 cm~1,

Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing the solid
powder directly onto the ATR crystal and applying pressure.[6]

IR Spectral Analysis

Wavenumber (cm—1) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic

~2950, ~2850 C-H Stretch -OCHs

~1600, ~1475 C=C Stretch Aromatic Ring
~1530-1550 N=0O Asymmetric Stretch Nitro (-NOz2)
~1370-1390 S=0 Asymmetric Stretch Sulfonyl Chloride
~1340-1360 N=0 Symmetric Stretch Nitro (-NOz2)
~1250-1280 C-0O-C Asymmetric Stretch Aryl Ether
~1170-1190 S=0 Symmetric Stretch Sulfonyl Chloride
~1020-1040 C-0O-C Symmetric Stretch Aryl Ether
~550-600 S-ClI Stretch Sulfonyl Chloride

Interpretation of IR Spectrum: The IR spectrum provides a definitive fingerprint of the
molecule's functional groups.
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Sulfonyl Chloride (-SO2Cl): This group is identified by two very strong and characteristic
stretching bands for the S=0 bond. The asymmetric stretch appears around 1370-1390 cm~1
and the symmetric stretch is found near 1170-1190 cm~1.[7]

Nitro (-NOz): The nitro group also gives rise to two strong absorption bands: an asymmetric
stretch around 1530-1550 cm~! and a symmetric stretch around 1340-1360 cm~1.

Aryl Ether (-OCHs): The presence of the methoxy group is confirmed by C-H stretching just
below 3000 cm~* and strong C-O-C stretching bands, typically an asymmetric stretch around
1250-1280 cm~* and a symmetric one near 1020-1040 cm™1,

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm~1, while
C=C ring stretching absorptions appear in the 1600-1475 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of
a molecule and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

lonization: Utilize Electron lonization (El) at 70 eV. El is a "hard" ionization technique that
typically generates a clear molecular ion and a rich fragmentation pattern, which is ideal for
structural elucidation.[8]

Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-
flight (TOF) detector.

Mass Spectrum Analysis

The molecular weight of 4-Methoxy-2-nitrobenzenesulfonyl Chloride is 251.64 g/mol .[9]
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m/z (mass-to-charge)

Proposed lon Identity Notes

Isotopic pattern in ~3:1 ratio

251/ 253 [M]*" (Molecular lon) confirms the presence of one

chlorine atom.
216 [M-CIJ* Loss of chlorine radical.

Loss of the sulfonyl chloride
187 [M - SOCI*

group.

Subsequent loss of nitro group
171 [M - Cl-NO2]*

from the [M - CI]* fragment.

Loss of SO2 from the [M - CIJ*
152 [M-SO0:z-CI*

fragment.

Methoxy-tropylium or related
107 [C7H7O]*

stable ion.

Interpretation of Mass Spectrum:

e Molecular lon (M*'): The molecular ion peak should be clearly visible at m/z 251, with a

corresponding M+2 peak at m/z 253 of approximately one-third the intensity, which is the

characteristic isotopic signature of a single chlorine atom.

o Major Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-

documented.[8][10][11] The primary fragmentation events for this molecule are expected to

involve the cleavage of the bonds adjacent to the sulfur atom and the loss of the nitro group.
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[M - CI - NO2]*
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M- CIJ*
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m/z 187

MI™
m/z 251/253

Spectroscopic Analysis

FTIR Analysis NMR Analysis (*H & 13C) (Mass Spectrometry)

/

Data Intervetatlon

Identify Functional Groups Determine C-H Framework Confirm Molecular Weight
(-SO2Cl, -NO2, -OCH?3) (Substitution Pattern) & Formula (Isotope Pattern)

Validation

Validated Structure of
4-Methoxy-2-nitrobenzenesulfonyl
Chloride

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Methoxy-2-
nitrobenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094077#spectral-data-of-4-methoxy-2-
nitrobenzenesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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